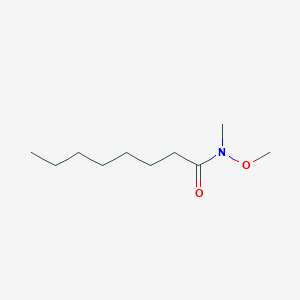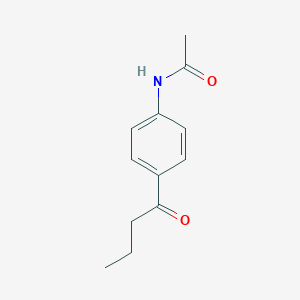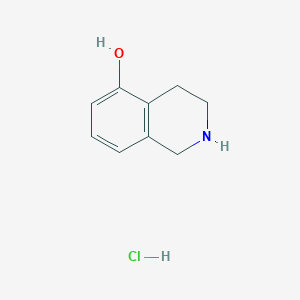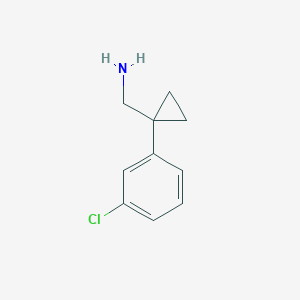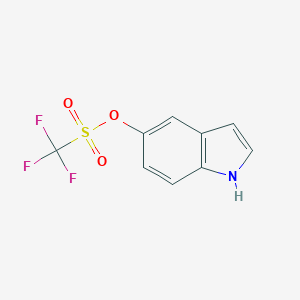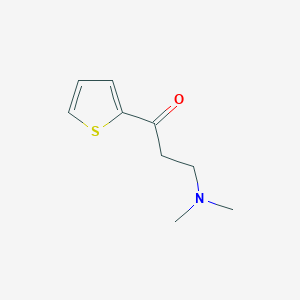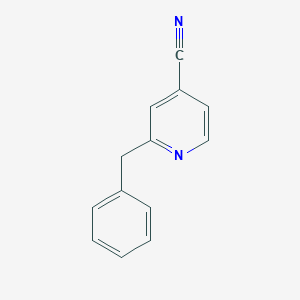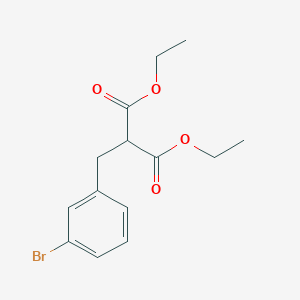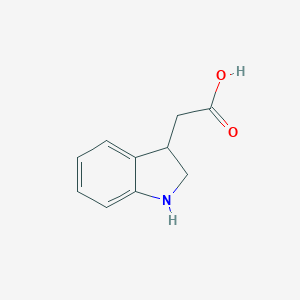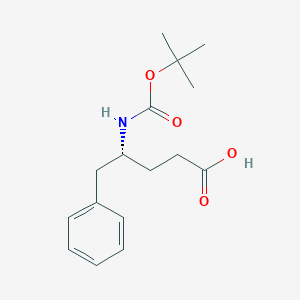
(R)-4-(Boc-amino)-5-phenylpentanoic acid
Vue d'ensemble
Description
“®-4-(Boc-amino)-5-phenylpentanoic acid” is a compound that involves the Boc (tert-butyl carbamate) group, which is commonly used for the protection of amino functions in synthetic organic chemistry . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of peptide synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .Molecular Structure Analysis
The 3D structure of Boc-compounds has been determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Protein Structure Prediction with AlphaFold
- Scientific Field : Bioinformatics and Drug Discovery
- Application Summary : Google DeepMind’s AlphaFold uses Boc-protected amino acids to predict the structure of proteins and their interactions with other molecules . This can help in understanding biological processes and aid in drug discovery .
- Methods of Application : AlphaFold takes an input list of molecules and generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : AlphaFold has been cited more than 20,000 times and its scientific impact recognized through many prizes . It has been used to make discoveries in areas including malaria vaccines, cancer treatments, and enzyme design .
Dipeptide Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Boc-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
- Methods of Application : The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
N-Boc Deprotection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : Solid Brønsted acid catalysts have been used for the continuous N-Boc deprotection of amines .
- Methods of Application : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .
- Results or Outcomes : The process often requires residence times of less than a minute at 140 °C .
Continuous N-Boc Deprotection of Amines
- Scientific Field : Pharmaceutical Research and Development
- Application Summary : N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
- Methods of Application : In this study, simple solid Brønsted acid catalysts were used to achieve continuous N-Boc deprotection of amines, without additional workup steps . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .
- Results or Outcomes : The process often requires residence times of less than a minute at 140 °C . Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .
AlphaFold 3 for Predicting Interactions of Life’s Molecules
- Scientific Field : Bioinformatics and Drug Discovery
- Application Summary : AlphaFold 3, developed by Google DeepMind and Isomorphic Labs, predicts the structure and interactions of all of life’s molecules . This includes proteins, DNA, RNA, ligands, and more .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, it has doubled prediction accuracy .
Bio-based Resins for 3D Printing
- Scientific Field : Material Science
- Application Summary : A new type of recyclable resin, made from biosourced materials, has been designed for use in 3D printing applications .
- Methods of Application : The study did not provide specific details on the methods of application or experimental procedures .
- Results or Outcomes : The development of this bio-based resin could offer a recyclable future for 3D printing .
Safety And Hazards
The safety data sheet for a similar compound, Phenylboronic acid, suggests that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
The Boc group continues to play an important role in peptide synthesis and is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and sustainable methods for N-Boc deprotection . The use of deep eutectic solvents for N-Boc deprotection has been suggested as a promising approach .
Propriétés
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373178 | |
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
CAS RN |
195867-20-0 | |
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



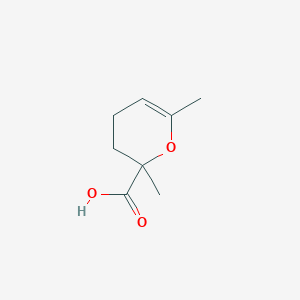
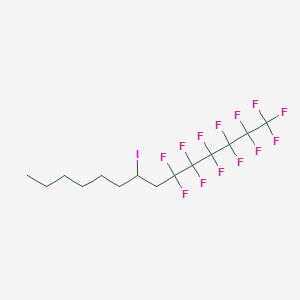
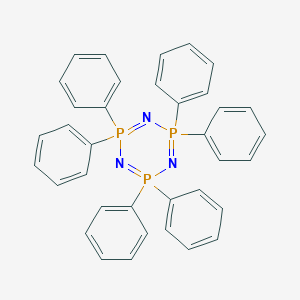
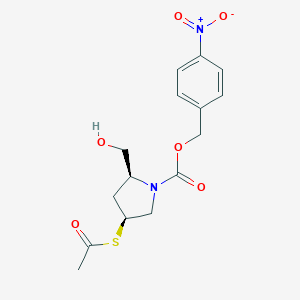
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
